3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound is a pyrazinecarbonitrile derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety linked via an acetyl-pyrrolidinyloxy bridge. Its structure integrates a pyrrolidine ring substituted with a benzodioxole-acetyl group and a pyrazine-2-carbonitrile pharmacophore.
Properties
IUPAC Name |
3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-9-14-18(21-5-4-20-14)26-13-3-6-22(10-13)17(23)8-12-1-2-15-16(7-12)25-11-24-15/h1-2,4-5,7,13H,3,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMYVHCBXUDMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile It has been shown to exhibit potent activities against certain cancer cell lines.
Mode of Action
The exact mode of action of This compound It is known to exhibit potent growth inhibition properties against certain cancer cell lines.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It has been shown to exhibit potent activities against certain cancer cell lines, suggesting it may have favorable bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyrazinecarbonitrile Derivatives
(a) 3-(2-Propyn-1-yloxy)-2-pyrazinecarbonitrile (CAS 717848-19-6)
- Structural Differences : Replaces the benzodioxole-acetyl-pyrrolidinyloxy group with a propargyloxy substituent.
(b) 5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile
Benzodioxole-Containing Analogues
(a) 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
- Structural Differences : Features a dihydropyrazole ring instead of pyrrolidine and pyrazine.
- Functional Implications : Demonstrated anticonvulsant activity in preclinical models, suggesting the benzodioxole group contributes to CNS penetration .
(b) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
Pyrrolidine-Linked Compounds
(a) 3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Structural Differences: Substitutes benzodioxole with a phenylimidazolidinone group.
- Functional Implications: The imidazolidinone moiety may enhance hydrogen-bonding interactions with targets like proteases or GPCRs .
Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Pathways: Analogues like 3-acetylamino pyridazine derivatives (e.g., compound 1 in ) are synthesized via nucleophilic substitution or condensation reactions, suggesting similar routes for the target compound .
- Spectroscopic Characterization: IR and NMR data for compounds 11a/b () confirm the diagnostic signals for nitriles (~2,220 cm⁻¹) and aromatic protons, which align with the target compound’s expected spectral profile .
- Crystallography Tools : Programs like SHELXL and Mercury () are critical for resolving stereochemistry and packing patterns, as seen in benzodioxole derivatives .
Preparation Methods
Synthesis of Pyrazine-2-carbonitrile Intermediate
The pyrazine core is synthesized via cyanation of pyrazine derivatives . A reported method involves:
- Chlorination of pyrazine using POCl₃.
- Nucleophilic substitution with cyanide ions (KCN or NaCN) in DMF at 80°C.
Key Data :
| Parameter | Conditions | Yield |
|---|---|---|
| Cyanide source | KCN | 78% |
| Solvent | DMF | |
| Temperature | 80°C | |
| Reaction time | 12 h |
Functionalization of Pyrrolidine
The pyrrolidine ring is modified to introduce the hydroxyl group and amine protection:
- Epoxidation of pyrrolidine : Using m-CPBA in dichloromethane.
- Ring-opening with water to yield pyrrolidin-3-ol.
- Protection of the amine with Boc anhydride (di-tert-butyl dicarbonate) in THF.
Optimization Insight :
Synthesis of 2-(Benzo[d]dioxol-5-yl)acetyl Chloride
The benzo[d]dioxole moiety is acetylated and converted to its acid chloride:
- Friedel-Crafts acylation : Benzodioxole with acetyl chloride/AlCl₃.
- Hydrolysis to the carboxylic acid using NaOH/EtOH.
- Chlorination with thionyl chloride (SOCl₂) in toluene.
Critical Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | AlCl₃, 0°C → rt, 6 h | 89% |
| Hydrolysis | 2M NaOH, reflux, 3 h | 95% |
| Chlorination | SOCl₂, toluene, 60°C, 2 h | 92% |
Final Coupling and Deprotection
The intermediates are assembled via sequential coupling:
- Mitsunobu reaction : Coupling pyrrolidin-3-ol with pyrazine-2-carbonitrile using DIAD and PPh₃.
- Amide bond formation : Reaction of the pyrrolidine amine with 2-(benzo[d]dioxol-5-yl)acetyl chloride in DCM/TEA.
- Boc deprotection : Using HCl in dioxane.
Representative Procedure :
A solution of Intermediate B (1.2 eq) and pyrazine-2-carbonitrile (1.0 eq) in THF is treated with DIAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C. After stirring for 12 h at rt, the mixture is concentrated, and the residue is purified via silica gel chromatography (EtOAc/hexane, 1:3) to yield the coupled product (74%).
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine), 6.92–6.85 (m, 3H, benzodioxole), 4.44 (dd, J = 11.6, 4.4 Hz, 1H, pyrrolidine), 3.90 (d, J = 17.2 Hz, 1H, acetyl).
- HRMS : m/z calculated for C₁₉H₁₈N₄O₄ [M+H]⁺: 367.1398; found: 367.1401.
Industrial-Scale Considerations
Catalytic Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
